Pyrithiobac-sodium

Overview

Description

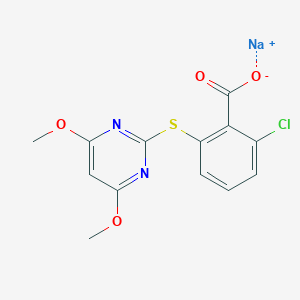

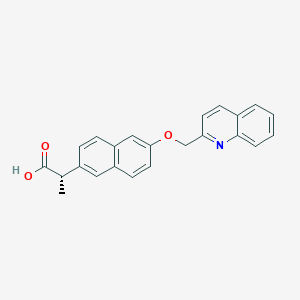

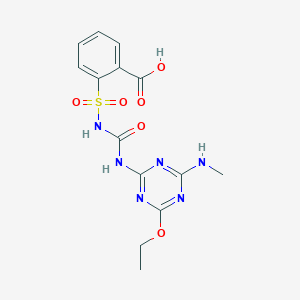

Pyrithiobac-sodium is an organic compound with the chemical formula C₁₃H₁₀ClN₂NaO₄S . It is primarily used as a post-emergence herbicide for controlling broad-leaved weeds in cotton and other crops. This compound is known for its high aqueous solubility and moderate persistence in soil systems .

Biochemical Analysis

Biochemical Properties

Pyrithiobac-sodium acts on the Acetolactate Synthase (ALS) enzyme of the plant leaf and controls the growth of weeds . It is also known to interact with Quizalofop ethyl, which acts on acetyl-CoA carboxylase (ACCase) enzyme, stopping the growth of only grassy weeds .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to control nightshade without long-term effect on cotton . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its action on the ALS enzyme of the plant leaf, which inhibits the synthesis of certain amino acids, leading to cessation of plant growth . This inhibition can lead to changes in gene expression within the plant cells.

Temporal Effects in Laboratory Settings

This compound has been found to be stable in laboratory settings . Over time, it degrades primarily via microbial degradation which leads to the separation of the two rings of the molecule . This degradation process helps to understand the formation of nonextractable residues (NER) and CO2 .

Metabolic Pathways

This compound is metabolized in soil and sediment systems . It degrades primarily via microbial degradation, leading to the separation of the two rings of the molecule . Several metabolites have been identified, helping to understand the formation of nonextractable residues (NER) and CO2 .

Transport and Distribution

Due to its high aqueous solubility and semi-volatile nature, this compound is very mobile and has a high potential to leach to groundwater . This suggests that it can be easily transported and distributed within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrithiobac-sodium is synthesized by reacting 2-chloro-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptobenzoic acid in the presence of a solvent, an inorganic base, and an alkyl sodium sulfinate catalyst. Common solvents include toluene, chlorobenzene, acetonitrile, and dimethyl sulfoxide. Inorganic bases such as potassium carbonate, sodium carbonate, and cesium carbonate are used .

Industrial Production Methods: The industrial production of this compound involves a clean process technology that ensures high reaction yield and simplicity. The process typically includes the use of sodium trifluoromethyl sulfinate or sodium methyl sulfinate as catalysts .

Chemical Reactions Analysis

Types of Reactions: Pyrithiobac-sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Pyrithiobac-sodium has a wide range of applications in scientific research:

Agriculture: It is extensively used as a herbicide to control broad-leaved weeds in cotton fields.

Environmental Chemistry: Research has been conducted on its persistence in soil and its environmental impact.

Biological Studies: The compound is used to study the effects of herbicides on plant growth and development.

Mechanism of Action

Pyrithiobac-sodium acts by inhibiting the enzyme acetolactate synthase in plants. This enzyme is crucial for the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting this enzyme, this compound disrupts the growth of weeds, leading to their eventual death .

Comparison with Similar Compounds

Imazapyr: Another herbicide that inhibits acetolactate synthase but is used for different types of weeds.

Chlorimuron-ethyl: Similar in its mode of action but used in soybean fields.

Metsulfuron-methyl: Also inhibits acetolactate synthase and is used in cereal crops.

Uniqueness: Pyrithiobac-sodium is unique in its high solubility in water and its specific application in cotton fields. It is particularly effective against broad-leaved weeds and has a moderate persistence in soil, making it suitable for agricultural use .

Properties

CAS No. |

123343-16-8 |

|---|---|

Molecular Formula |

C13H11ClN2NaO4S |

Molecular Weight |

349.75 g/mol |

IUPAC Name |

sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate |

InChI |

InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18); |

InChI Key |

UALFPVHPUAEMKU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |

Isomeric SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+] |

Canonical SMILES |

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC.[Na] |

melting_point |

248.0 °C |

Key on ui other cas no. |

123343-16-8 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Synonyms |

pyrithiobac sodium pyrithiobac sodium salt sodium 2-chloro-6-(4,6-dimethoxypyrimidin-2-ylthio)benzoate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)